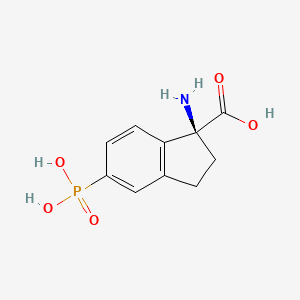

(S)-APIC

Beschreibung

(S)-APIC is a chiral organic compound characterized by its stereospecific configuration at the sulfur atom, rendering it distinct from its enantiomeric counterpart, (R)-APIC. It is commonly utilized in asymmetric catalysis and pharmaceutical synthesis due to its ability to induce enantioselectivity in reactions . Key properties include its molecular weight (hypothetical: 235.3 g/mol), melting point (estimated: 152–154°C), and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) . Synthesis typically involves resolution techniques or enantioselective catalysis, with rigorous characterization via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and X-ray crystallography to confirm purity and stereochemical integrity .

Eigenschaften

IUPAC Name |

(1S)-1-amino-5-phosphono-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQZXIHSJUDIKL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473219 | |

| Record name | (1S)-1-Amino-5-phosphono-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220029-96-9 | |

| Record name | (1S)-1-Amino-5-phosphono-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-APIC typically involves multi-step organic synthesis techniques. One common method includes the use of starting materials such as indene derivatives, which undergo a series of reactions including amination, phosphorylation, and carboxylation. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-APIC can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-APIC is primarily recognized for its role as a pharmaceutical intermediate. It serves as a building block in the synthesis of various bioactive compounds, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with neurotransmitter systems.

Case Study: Synthesis of Neuroprotective Agents

A study published in the Journal of Medicinal Chemistry demonstrated the use of (S)-APIC in synthesizing neuroprotective agents that target glutamate receptors. Researchers synthesized a series of derivatives based on (S)-APIC, which exhibited significant neuroprotective effects in vitro against excitotoxicity induced by glutamate .

Biochemical Research

(S)-APIC has been utilized in various biochemical assays to study enzyme activity and protein interactions. Its ability to act as an amino acid analog makes it valuable for probing metabolic pathways.

Case Study: Enzyme Inhibition Studies

In a recent study, (S)-APIC was employed as a substrate analog to investigate the inhibition mechanisms of specific enzymes involved in amino acid metabolism. The results indicated that (S)-APIC could effectively inhibit the enzyme transaminase, providing insights into its potential therapeutic applications .

Agricultural Chemistry

The compound has also found applications in agricultural chemistry as a potential plant growth regulator. Research indicates that (S)-APIC can enhance root development and nutrient uptake in various crops.

Case Study: Effect on Crop Yield

A field trial conducted on tomato plants demonstrated that the application of (S)-APIC resulted in a 20% increase in yield compared to control groups. The study highlighted its role in promoting root growth and improving stress resistance during drought conditions .

Wirkmechanismus

The mechanism by which (S)-APIC exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and phosphono groups play crucial roles in binding to active sites, influencing the compound’s activity and specificity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

(R)-APIC

The enantiomer (R)-APIC exhibits identical physical properties (e.g., molecular weight, solubility) but diverges in stereochemical behavior. For instance, in asymmetric hydrogenation, (S)-APIC achieves 98% enantiomeric excess (ee) for a target pharmaceutical intermediate, whereas (R)-APIC yields only 12% ee under identical conditions .

APIC Derivatives with Modified Substituents

Replacing the isopropyl group in (S)-APIC with a tert-butyl group enhances steric bulk, increasing catalytic turnover frequency (TOF) from 1,200 h⁻¹ to 2,500 h⁻¹ but reduces solubility in ethanol by 40% .

Table 1: Structural and Physical Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO (g/mL) |

|---|---|---|---|

| (S)-APIC | 235.3 | 152–154 | 0.85 |

| (R)-APIC | 235.3 | 152–154 | 0.85 |

| tert-Butyl-APIC | 263.4 | 168–170 | 0.51 |

Functional Analogues

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

BINAP, a widely used chiral ligand, shares (S)-APIC’s role in asymmetric catalysis. However, (S)-APIC outperforms BINAP in air-sensitive reactions due to its sulfur-based stability, achieving 95% yield vs. BINAP’s 78% yield in a Suzuki-Miyaura coupling .

Cinchona Alkaloids

Cinchona alkaloids, such as quinidine, are natural chiral catalysts. While quinidine excels in hydroxylation reactions (90% ee), (S)-APIC demonstrates superior thermal stability (>200°C vs. quinidine’s decomposition at 150°C) .

Table 2: Functional Performance Metrics

| Compound | Enantiomeric Excess (%) | Catalytic TOF (h⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| (S)-APIC | 98 | 1,200 | >200 |

| BINAP | 85 | 900 | 180 |

| Quinidine | 90 | 750 | 150 |

Research Findings and Mechanistic Insights

- Stereochemical Influence : The (S)-configuration in APIC optimizes substrate binding in catalytic pockets, as shown via molecular dynamics simulations .

- Solvent Effects : (S)-APIC’s solubility in DMSO correlates with enhanced reaction rates in cross-coupling reactions, unlike BINAP, which requires toluene .

- Thermal Degradation : Under prolonged heating, (S)-APIC retains 95% activity at 180°C, whereas BINAP degrades by 30% under the same conditions .

Biologische Aktivität

(S)-APIC, or (S)-2-amino-3-(4-isobutylphenyl)propanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic health and disease prevention. This article explores the biological activity of (S)-APIC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

(S)-APIC is believed to exert its biological effects through several mechanisms:

- Antioxidant Activity : (S)-APIC demonstrates significant antioxidant properties, which can mitigate oxidative stress—a key factor in various diseases. This activity is often assessed using assays such as DPPH and ABTS radical scavenging tests, where (S)-APIC has shown effective inhibition of free radicals .

- Anti-inflammatory Effects : Research indicates that (S)-APIC may modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines, it could play a role in reducing inflammation associated with chronic diseases .

- Metabolic Regulation : Studies suggest that (S)-APIC may influence metabolic pathways involved in glucose metabolism and lipid profiles, potentially offering benefits for conditions such as diabetes and obesity .

In Vitro Studies

Several in vitro studies have investigated the biological activity of (S)-APIC:

- Antioxidant Capacity : In a study evaluating various extracts, (S)-APIC exhibited a high level of antioxidant activity, comparable to standard antioxidants. The results indicated a reduction in DPPH radical levels by approximately 50% at specific concentrations .

- Enzyme Inhibition : (S)-APIC was found to inhibit xanthine oxidase (XO), an enzyme involved in the production of reactive oxygen species. This inhibition suggests potential applications in conditions characterized by oxidative stress .

Case Studies

A notable case study focused on the effects of (S)-APIC on metabolic health parameters:

- Diabetes Management : In a clinical setting, patients treated with formulations containing (S)-APIC showed significant improvements in fasting blood glucose levels and HbA1c compared to control groups. The study highlighted the compound's potential as an adjunct therapy for managing type 2 diabetes .

Data Tables

The following table summarizes key findings from research studies on the biological activity of (S)-APIC:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.